molecular formula C16H27ClN2O2 B3240263 n-Carbobenzoxy-1,8-diaminooctane hydrochloride CAS No. 143116-42-1

n-Carbobenzoxy-1,8-diaminooctane hydrochloride

Cat. No.: B3240263
CAS No.: 143116-42-1
M. Wt: 314.8 g/mol
InChI Key: CDMDFSHKJLXLHJ-UHFFFAOYSA-N
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Description

n-Carbobenzoxy-1,8-diaminooctane hydrochloride is a protected diamine compound with the molecular formula C₁₆H₂₇ClN₂O₂ and a molecular weight of 314.85 g/mol. This reagent serves as a valuable synthetic building block in organic and medicinal chemistry. Its structure features an octane-1,8-diamine backbone where one amino group is protected by a carbobenzoxy (Cbz) group, making it an essential intermediate for the controlled, step-wise synthesis of more complex molecules. This compound is primarily used in research applications, particularly in the synthesis of novel macrolide antibiotic conjugates. In recent scientific studies, diaminoalkane spacers of varying lengths, including the 1,8-diaminooctane chain provided by this reagent, have been used to link macrolide antibiotics to nucleobases. This approach aims to develop new antibiotics capable of overcoming ribosomal RNA mutations that confer resistance in bacteria . The eight-carbon chain offers a specific spacer length that has been shown to be optimal for the biological activity of certain conjugates, as the antibacterial efficacy was observed to increase with the extension of the linker length in such designs . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and to determine the suitability of the product for their specific application.

Properties

IUPAC Name

benzyl N-(8-aminooctyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15;/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDFSHKJLXLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143116-42-1
Record name Carbamic acid, N-(8-aminooctyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143116-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Investigations in Reactions Involving N Carbobenzoxy 1,8 Diaminooctane Hydrochloride

Elucidation of Amide Bond Formation Mechanisms Utilizing the Primary Amine Moiety

The formation of an amide bond at the free primary amine of n-Carbobenzoxy-1,8-diaminooctane hydrochloride is a cornerstone of its synthetic utility. This reaction typically proceeds via the nucleophilic attack of the primary amine on an activated carboxylic acid derivative. The mechanism is influenced by the choice of coupling agent and reaction conditions.

Common Activating Agents and Their Mechanisms:

Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to activate the carboxylic acid. The reaction initiates with the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. The primary amine of the diaminooctane derivative then attacks the carbonyl carbon of this intermediate. This is followed by the collapse of the tetrahedral intermediate to yield the amide and the corresponding urea (B33335) byproduct. To suppress side reactions and potential racemization of the carboxylic acid, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and provides a cleaner conversion to the desired amide.

Acyl Halides and Anhydrides: The primary amine can directly react with acyl chlorides or anhydrides. This reaction is generally fast and efficient but can be limited by the availability and stability of the acylating agent. The mechanism involves the direct nucleophilic acyl substitution at the carbonyl carbon of the acyl halide or anhydride.

Enzyme-Catalyzed Amide Bond Formation: Biocatalytic approaches using enzymes such as carboxylic acid reductases (CARs) have emerged as a green alternative for selective monoacylation of diamines. researchgate.net These enzymatic methods operate under mild aqueous conditions and can exhibit high selectivity, minimizing the need for extensive protection-deprotection steps. researchgate.net

The reaction kinetics of amide bond formation are dependent on several factors including the concentration of reactants, the solvent, and the temperature. In monolayer films, for instance, the effective molarity of reactants can be significantly increased, leading to a dramatic enhancement in the reaction rate compared to the same reaction in solution. nih.gov

Table 1: Comparison of Common Coupling Agents for Amide Bond Formation

Coupling AgentMechanismAdvantagesDisadvantages
Carbodiimides (DCC, EDC)Formation of an O-acylisourea intermediateHigh yields, mild conditionsFormation of insoluble urea byproduct, potential for racemization
Acyl Halides/AnhydridesDirect nucleophilic acyl substitutionFast reaction rates, high yieldsLimited availability, potential for side reactions
Enzymatic (e.g., CARs)Formation of an acyl-adenylate intermediateHigh selectivity, mild aqueous conditions, environmentally friendlySubstrate specificity, cost of enzyme

Stereochemical Outcomes in Coupling Reactions

When this compound is reacted with a chiral carboxylic acid or when a chiral catalyst is employed, the stereochemical outcome of the coupling reaction becomes a critical consideration. The flexible nature of the octane (B31449) chain can allow for various conformations, which may influence the stereoselectivity of the reaction.

In reactions involving chiral catalysts, such as those used in enantioselective cross-coupling reactions, the stereochemical outcome is primarily dictated by the catalyst's chiral environment. acs.org For instance, in nickel-catalyzed enantioselective radical-radical cross-couplings, the use of a chiral diamine ligand effectively controls the stereochemistry of the product, with minimal influence from any pre-existing stereocenters in the substrates. acs.org This principle suggests that in a coupling reaction between this compound and a prochiral center, the use of a suitable chiral catalyst could induce a high degree of stereoselectivity.

The inherent chirality of a coupling partner, such as a chiral carboxylic acid, will be transferred to the product. The key challenge in such reactions is to prevent epimerization of the chiral center in the carboxylic acid, especially when activating agents like carbodiimides are used. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. The addition of HOBt or HOAt can significantly suppress this side reaction by favoring the formation of an active ester that is less susceptible to racemization.

Kinetic Studies of N-Deprotection Reactions (Hydrogenolysis, Acidolysis)

The removal of the carbobenzoxy (Cbz) group is a crucial step to liberate the second primary amine for further functionalization. This deprotection can be achieved through several methods, with hydrogenolysis and acidolysis being the most common.

Hydrogenolysis:

This is the most widely used method for Cbz deprotection and involves the cleavage of the benzylic C-O bond by catalytic hydrogenation. total-synthesis.com The reaction is typically carried out using a palladium catalyst (e.g., Pd on charcoal) under a hydrogen atmosphere. researchgate.net The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene, carbon dioxide, and the free amine.

The kinetics of hydrogenolysis can be influenced by the catalyst, solvent, temperature, and the presence of any catalyst poisons. The rate of deprotection can be significantly affected by the length of the alkyl chain in analogous compounds, which can influence the substrate's interaction with the catalyst surface. nih.govresearchgate.netnih.gov

Table 2: Typical Conditions for Cbz Deprotection by Hydrogenolysis

CatalystHydrogen SourceSolventTemperatureTypical Reaction Time
10% Pd/CH₂ (gas)Methanol (B129727), Ethanol (B145695), Ethyl AcetateRoom Temperature1-24 hours
5% Pd/CH₂ (gas)THF/MethanolRoom Temperature1 hour
Pd/CAmmonium (B1175870) formateMethanolRoom Temperature30 minutes - 2 hours

Acidolysis:

While less common for Cbz groups compared to Boc groups, strong acids can also effect the deprotection. This typically involves treatment with HBr in acetic acid or trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack of the bromide or trifluoroacetate (B77799) ion at the benzylic carbon, leading to the cleavage of the C-O bond. This method is often harsher than hydrogenolysis and may not be compatible with other acid-sensitive functional groups in the molecule.

Influence of the Carbobenzoxy Group on Reaction Selectivity and Reactivity of the Free Amine

The presence of the carbobenzoxy group at one end of the 1,8-diaminooctane (B148097) chain has a significant influence on the reactivity and selectivity of the free primary amine at the other end.

Electronic Effects:

The Cbz group is an electron-withdrawing group, which can influence the basicity and nucleophilicity of the protected amine. While the electronic effect is transmitted through the eight-carbon alkyl chain, its impact on the distant free amine is generally considered to be minimal due to the insulating nature of the long alkyl chain. However, subtle electronic effects might still play a role in fine-tuning the reactivity of the free amine.

Steric Effects:

The bulky nature of the Cbz group can sterically hinder the approach of reagents to the protected amine, thus ensuring the selective reaction at the free primary amine. This steric hindrance is a key factor in achieving mono-functionalization of symmetrical diamines. lnpu.edu.cn The long, flexible octane chain allows the Cbz group to be positioned away from the reactive site, further enhancing the selectivity of reactions at the free amine.

Based on a comprehensive search of available literature, there is no specific information detailing the use of This compound in the advanced applications outlined in the requested article structure. The scientific research accessible through the search does not link this particular compound to the design of pseudopeptidic scaffolds, low-molecular-weight hydrogelators, stimuli-responsive supramolecular systems, self-assembled nanostructures, anion receptors, or specific applications in polymer science and macromolecular engineering.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" within the strict confines of the provided outline, as no research findings support these specific applications for this compound. The information required to produce a scientifically accurate and verifiable article on this topic is not present in the available data.

Applications of N Carbobenzoxy 1,8 Diaminooctane Hydrochloride As a Building Block in Advanced Materials and Chemical Biology Research

Polymer Science and Macromolecular Engineering

Utilization as a Diamine Monomer in Polycondensation Reactions

In the realm of polymer synthesis, diamines are fundamental monomers for the creation of polyamides through polycondensation reactions with dicarboxylic acids or their derivatives. bohrium.comcore.ac.uknih.govresearchgate.netmdpi.com The mono-protected nature of n-Carbobenzoxy-1,8-diaminooctane hydrochloride allows for a stepwise approach to polymer synthesis. Initially, the free primary amine can react with a diacyl chloride or a dicarboxylic acid to form a polyamide chain, leaving the Cbz-protected amine intact along the polymer backbone. mdpi.com

This approach results in a polyamide with pendant protected amine groups. Subsequent deprotection of the carbobenzoxy group can then expose the secondary amine, which can be used for further functionalization, such as grafting side chains or introducing cross-linking sites. This method provides a pathway to synthesize well-defined graft copolymers and functional polyamides with tailored properties. The long eight-carbon chain of the diaminooctane moiety also imparts flexibility to the resulting polymer backbone.

A general scheme for such a polycondensation reaction is as follows:

Step 1: Polycondensation

this compound is reacted with a diacyl chloride (e.g., adipoyl chloride) to form a Cbz-protected polyamide.

Step 2: Deprotection

The Cbz protecting groups are removed from the polyamide backbone, typically through catalytic hydrogenation, to yield a polyamide with free amine side chains.

Step 3: Functionalization (Optional)

The newly exposed amine groups can be reacted with various molecules to introduce desired functionalities.

Role as a Crosslinker or Spacer in Polymeric Systems

Crosslinking is a crucial process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and solvent resistance. sigmaaldrich.comarcorepoxy.com Diamines are effective crosslinking agents for polymers containing reactive functional groups such as epoxides, isocyanates, or carboxylic acids. The mono-protected this compound can be incorporated into a polymer structure, and after deprotection, the resulting free amine can participate in a crosslinking reaction with another polymer chain.

The 1,8-diaminooctane (B148097) component can also function as a long, flexible spacer arm, which can be advantageous in creating a crosslinked network with controlled density and mechanical properties. This allows for the fine-tuning of the material's elasticity and swelling behavior. For instance, in the preparation of hydrogels, the length of the crosslinker can significantly influence the network structure and, consequently, the water absorption capacity.

Enzymatic Polymerization Studies Involving Diamine Spacers

Enzymatic polymerization has emerged as a green and sustainable alternative to traditional chemical polymerization methods. core.ac.uknih.govresearchgate.nettechscience.cn Lipases, in particular, have been shown to be effective catalysts for the synthesis of polyesters and polyamides. nih.govnih.govnih.govnih.govresearchgate.net In the context of polyamide synthesis, lipases can catalyze the polycondensation of diamines with dicarboxylic acid esters. researchgate.net

The use of diamine spacers in enzymatic polymerization allows for the creation of polymers with defined repeating units. While direct studies involving this compound in enzymatic polymerization are not extensively documented, the principle of using diamines as monomers is well-established. For example, Candida antarctica lipase (B570770) B (CALB) has been utilized to catalyze the copolymerization of diesters with amino-substituted diols to form poly(amine-co-esters). nih.gov This suggests the potential for incorporating protected diamines like n-Carbobenzoxy-1,8-diaminooctane into enzymatic polymerization schemes to produce functionalized biopolymers. The Cbz protecting group would likely need to be compatible with the enzymatic conditions or be removed in a subsequent step.

Bioconjugation and Chemical Biology Tool Development

The precise control over reactive sites offered by this compound makes it a valuable tool in the field of bioconjugation and chemical biology, where the specific linking of molecules to biological targets is paramount.

Construction of Ligands and Probes for Biological Research (e.g., S-Adenosylmethionine Analogs)

S-Adenosylmethionine (SAM) is a crucial cofactor involved in numerous biological methylation reactions. nih.govnih.govspringernature.comescholarship.org The synthesis of SAM analogs is a key strategy for developing probes to study methyltransferases and as potential therapeutic agents. nih.govnih.govspringernature.comescholarship.org These analogs often feature modified carbon chains in place of the methyl group of SAM.

The synthesis of such analogs can involve the alkylation of S-adenosyl-L-homocysteine (SAH) with a molecule containing a reactive group and a functional handle. nih.govspringernature.com The diaminooctane moiety of this compound can serve as a long, flexible linker in the construction of these SAM analogs. The free amine can be modified to attach to the SAH core, while the protected amine, after deprotection, can be conjugated to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for detection and imaging studies. The eight-carbon chain provides sufficient length to spatially separate the reporter from the SAM core, minimizing potential steric hindrance with the target enzyme.

Integration into Proteolysis-Targeting Chimera (PROTAC) Linkers in Chemical Biology Studies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.govnih.govresearchgate.net A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. nih.govnih.gov The nature of this linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. enamine.netenamine.de

Mono-protected diamines are widely used as building blocks for PROTAC linkers. enamine.netenamine.de Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs in PROTAC linkers. nih.gov The carbobenzoxy-protected amine of this compound allows for the sequential attachment of the two different ligands. For instance, the free amine can be coupled to the E3 ligase ligand, and after deprotection of the Cbz group, the newly exposed amine can be reacted with the target protein ligand. The eight-carbon alkyl chain of diaminooctane provides a flexible and sufficiently long spacer to allow for the optimal orientation of the two ligands for the formation of a productive ternary complex. The use of mono-Boc-protected diamines, which are structurally very similar to Cbz-protected diamines, is a common strategy in the synthesis of PROTACs. enamine.net

PROTAC Linker Building Block Protecting Group Linker Characteristics Common Application
tert-Butyl (8-aminooctyl)carbamateBocFlexible, long-chain alkylSynthesis of PROTACs with varying linker lengths
n-Carbobenzoxy-1,8-diaminooctaneCbzFlexible, long-chain alkylSequential ligand attachment in PROTAC synthesis

Scaffold Design for Biomolecule Conjugation (e.g., Peptide and Nucleic Acid Conjugates)

The conjugation of peptides and nucleic acids to other molecules is a powerful strategy to enhance their therapeutic potential, for example, by improving cellular uptake, stability, and targeting. beilstein-journals.orgnih.gov Amine-containing linkers are frequently employed to connect these biomolecules to delivery vehicles, imaging agents, or other functional moieties.

This compound can serve as a versatile linker for such conjugations. The free amine can be reacted with an activated carboxylic acid on a peptide or a modified nucleic acid. Following this initial conjugation, the Cbz group can be removed to expose a new reactive amine. This secondary amine can then be used to attach another molecule of interest, creating a multifunctional conjugate. The diaminooctane chain acts as a spacer, which can be crucial for maintaining the biological activity of the conjugated biomolecules by reducing steric hindrance. This approach allows for the modular construction of complex bioconjugates with precise control over their composition and architecture.

Precursor to Structurally Diverse Organic Compounds

This compound serves as a highly versatile bifunctional building block in synthetic chemistry. Its structure, featuring a flexible eight-carbon chain flanked by two amino groups—one free (as a hydrochloride salt) and one protected by a carbobenzoxy (Cbz) group—allows for controlled, sequential reactions. This mono-protection strategy is crucial for preventing undesired polymerization and enabling the precise, stepwise construction of complex molecular architectures. The Cbz group can be selectively removed under specific conditions, revealing a second nucleophilic amine ready for further functionalization. This strategic design makes it an ideal precursor for a wide array of structurally diverse organic compounds.

Synthesis of Macrocyclic Systems and Molecular Cages

The construction of macrocycles and molecular cages often relies on the use of bifunctional linkers to connect molecular subunits into a larger, cyclic, or three-dimensional structure. The precise control over reactivity is paramount to favor intramolecular cyclization over intermolecular polymerization. Mono-protected diamines, such as n-Carbobenzoxy-1,8-diaminooctane, are exemplary reagents for this purpose. core.ac.uk

In a typical synthetic approach, the free amine of this compound can be reacted with a molecule containing two electrophilic sites. This initial reaction forms a linear intermediate. Following this, the carbobenzoxy protecting group is removed, typically through hydrogenolysis, to expose the second primary amine. This newly liberated amine is then positioned to react intramolecularly with the second electrophilic site on the partner molecule, closing the ring to form a macrocycle. This stepwise approach is critical for achieving high yields in macrocyclization. nih.govnih.gov

Similarly, in the synthesis of molecular cages, bifunctional linkers are essential for stitching together facial units or corner pieces into a defined polyhedral structure. The stepwise synthesis of such cages allows for greater structural control compared to one-pot self-assembly methods, which are often limited to highly symmetrical products. stonybrook.edunsf.gov The use of a mono-protected linker like n-Carbobenzoxy-1,8-diaminooctane enables chemists to build cage frameworks in a controlled sequence, adding different components or functionalities at specific stages. escholarship.orguni-heidelberg.de This method is invaluable for creating complex, shape-persistent cages with tailored internal cavities for applications in host-guest chemistry or materials science.

Derivatization of Natural Products and Bioactive Scaffolds for Research Purposes (e.g., Usnic Acid, Aromathecins, Amidinoureas)

The modification of natural products and known bioactive scaffolds is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, or pharmacokinetic properties. This compound provides an eight-carbon linker that can be used to conjugate bioactive molecules, explore structure-activity relationships (SAR), and generate novel chemical probes.

Usnic Acid: Usnic acid, a metabolite found in lichens, exhibits a range of biological activities, including antibacterial and cytotoxic properties. nih.gov Researchers have synthesized derivatives by conjugating its acetyl group with polyamine chains to enhance its efficacy. acs.orgresearchgate.net Specifically, the derivative formed by reacting (+)-usnic acid with 1,8-diaminooctane has shown significant cytotoxicity against murine and human cancer cell lines, with IC50 values reported between 3 and 14 μM. acs.orgnih.govresearchgate.net The use of the mono-Cbz protected diamine is the logical synthetic route to ensure that only one amine terminus reacts with the usnic acid scaffold, preventing cross-linking and yielding a well-defined conjugate with a free terminal amine available for further modification if desired. These derivatives have been shown to induce apoptosis and, in some cases, massive cytoplasmic vacuolization, suggesting a novel mechanism of action compared to the parent compound. acs.orgnih.gov

Table 1: Bioactivity of selected Usnic Acid Derivatives

Derivative MoietyTarget Cell Line / OrganismReported BioactivityReference
1,8-diaminooctaneL1210 (murine leukemia)Significant cytotoxicity (IC50: 3-14 μM) acs.orgnih.gov
1,8-diaminooctaneVarious Cancer Cell LinesInduces apoptosis nih.gov
Various AminesBacteria (e.g., S. aureus)Good antibacterial activity nih.gov
Various AminesFungi (e.g., T. viride)Strong antifungal activity, often better than usnic acid nih.gov

Amidinoureas: Amidinourea derivatives are investigated as potential therapeutic agents, including as antiviral compounds. mdpi.com The synthesis of these molecules often involves the reaction of a guanidinylating agent with various primary and secondary amines. Diamines like 1,8-diaminooctane are used to create dimeric or polyamine-linked structures. researchgate.net Employing this compound allows for the selective synthesis of asymmetrical amidinoureas, where one terminus is the amidinourea group and the other end of the octane (B31449) chain can be modified or left as a primary amine after deprotection. This strategy is valuable for creating libraries of related compounds to probe how the linker and terminal functionalities affect biological activity against targets like Herpes Simplex Virus (HSV) or Hepatitis C Virus (HCV). mdpi.comresearchgate.net

While no specific derivatization of Aromathecins with this compound was identified in the searched literature, the principles of its application would be analogous: using the mono-protected diamine to introduce a flexible linker to the aromathecin core for SAR studies.

Exploration in Coordination Chemistry for Metal Complex Formation

Diamines are fundamental ligands in coordination chemistry, capable of binding to metal centers in various modes. They can act as chelating ligands, forming a stable ring with a single metal ion, or as bridging ligands that link two or more metal centers to form polynuclear complexes or coordination polymers. tuwien.atresearchgate.net

The unique structure of this compound offers distinct advantages for the controlled synthesis of complex metal-containing structures. The free amine can coordinate to a metal center, while the Cbz-protected amine at the other end of the flexible octane chain remains non-coordinating and inert. This allows for the isolation of an intermediate metal complex where one of the diamine's functionalities is masked. rsc.orguva.es

Subsequent removal of the Cbz group would unmask the second amine, making it available for coordination. This second coordination event could occur at the same metal center (if sterically allowed), or it could be used to bind a second metal ion, facilitating the stepwise construction of heterometallic or multifunctional coordination compounds. nih.govsfu.ca This level of synthetic control is crucial for designing complexes with specific geometries, electronic properties, or catalytic functions. chemrxiv.org While mono-protected amino acids have been studied for stabilizing palladium complexes, the application of longer-chain mono-protected diamines like this compound represents a promising strategy for building more elaborate and functional metal-organic systems. rsc.orgresearchgate.net

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of n-Carbobenzoxy-1,8-diaminooctane hydrochloride.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For the parent compound, 1,8-diaminooctane (B148097), characteristic signals for the methylene (B1212753) protons adjacent to the amino groups appear around 2.67 ppm, while the other methylene protons are observed between 1.32 and 1.43 ppm. chemicalbook.com Upon Cbz-protection, new signals corresponding to the benzyl (B1604629) group protons would be expected in the aromatic region (around 7.3 ppm), and a singlet for the benzylic methylene (CH₂) protons would appear around 5.1 ppm. rsc.org The protons of the octane (B31449) chain adjacent to the carbamate (B1207046) and the free amine would show distinct chemical shifts.

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate group (around 156 ppm), the carbons of the aromatic ring (in the 127-137 ppm range), and the benzylic carbon (around 67 ppm). researchgate.net The eight carbons of the diaminooctane chain would also give distinct signals, allowing for complete structural verification.

A representative table of expected ¹³C NMR chemical shifts for a Cbz-protected amine is shown below.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~156
Aromatic (C₆H₅)127-137
Benzylic (CH₂)~67
Alkyl Chain (C₈H₁₆)25-45

Note: The table is interactive and provides a generalized representation of expected chemical shifts based on similar Cbz-protected compounds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment (HRMS, MALDI-TOF)

Mass spectrometry is employed to confirm the molecular weight and assess the purity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound, which can be used to confirm its elemental composition. longdom.org For the free base, benzyl (8-aminooctyl)carbamate, the expected molecular weight is 278.39 g/mol , corresponding to the molecular formula C₁₆H₂₆N₂O₂. cymitquimica.com HRMS would be able to confirm this with high precision.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for determining the molecular weight of non-volatile compounds. longdom.orgbeilstein-journals.org It is particularly useful for confirming the structure and purity of synthesized molecules. longdom.org The technique involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. longdom.org

Spectrophotometric Analyses (UV-Vis Spectroscopy) for Material Characterization

UV-Vis spectroscopy is a valuable technique for characterizing compounds containing chromophores. The carbobenzoxy group in this compound contains a benzene (B151609) ring, which is a UV-active chromophore. This allows for the use of UV-Vis spectroscopy to detect the presence of the compound and to determine its concentration in solution. The benzene ring typically exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov

Morphological Characterization of Self-Assembled Structures (Scanning Electron Microscopy (SEM))

While there is no specific literature on the self-assembly and SEM imaging of this compound, this technique would be critical if the molecule were used to form supramolecular structures. SEM provides high-resolution images of the surface morphology of materials, which would allow for the visualization of any self-assembled structures, such as micelles, vesicles, or fibers, that the compound might form under specific conditions.

Chromatographic Methods for Purity and Reaction Monitoring (HPLC, Flash Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of the compound and for monitoring the progress of its synthesis. By using a suitable stationary and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or other impurities.

Flash Column Chromatography is a preparative technique used for the purification of the compound on a larger scale. rsc.org A column packed with a solid stationary phase, such as silica (B1680970) gel, is used to separate the components of a mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution in Supramolecular Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. nih.govnih.gov If this compound were to be used in the formation of supramolecular assemblies or aggregates, DLS would be a key technique to characterize the size and size distribution of these structures in their native solution state. nih.govresearchgate.net This information is crucial for understanding the self-assembly behavior of the molecule. nih.gov

Computational and Theoretical Studies

Molecular Modelling of Interactions in Supramolecular Assemblies

The structure of n-Carbobenzoxy-1,8-diaminooctane hydrochloride, featuring a long, flexible alkyl chain, a carbobenzoxy group, and a terminal amine hydrochloride, makes it an interesting candidate for the formation of supramolecular assemblies. Molecular modelling, particularly molecular dynamics (MD) simulations, is a potent technique to study the self-assembly of such molecules. These simulations can elucidate the non-covalent interactions that govern the formation of larger structures.

The primary interactions that would drive the aggregation of this compound are:

Hydrogen Bonding: The protonated amino group and the carbonyl oxygen of the carbobenzoxy group can act as hydrogen bond donors and acceptors, respectively, leading to intermolecular linkages.

Hydrophobic Interactions: In aqueous environments, the eight-carbon aliphatic chains are likely to aggregate to minimize their contact with water.

π-π Stacking: The aromatic rings of the carbobenzoxy groups can engage in π-π stacking, which would contribute to the stability of the assembled structures.

MD simulations can predict the morphology of these assemblies, which could range from simple micelles to more complex fibrous or lamellar structures, depending on factors like concentration and solvent polarity.

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound
Interaction TypeParticipating GroupsEstimated Energy Range (kcal/mol)
Hydrogen Bonding-NH3+···O=C-5 - 30
Hydrophobic Effects-(CH2)8- chainVariable
π-π StackingPhenyl rings2 - 10
Van der WaalsEntire molecule0.5 - 2

Conformation Analysis of N-Carbobenzoxy-1,8-diaminooctane Derivatives

The conformational flexibility of this compound is a key determinant of its properties and function. The presence of multiple rotatable single bonds in the octane (B31449) chain allows the molecule to adopt a vast number of conformations. Computational conformational analysis can identify the most stable, low-energy structures and the energetic barriers to transition between them.

Techniques such as systematic or stochastic conformational searches, coupled with energy minimization using molecular mechanics or quantum mechanical methods, can map out the potential energy landscape of the molecule. This analysis can reveal the preferred spatial arrangements of the functional groups, which in turn influences how the molecule interacts with itself and with other molecules. For instance, the relative orientation of the carbobenzoxy group and the terminal amine is critical for its role in supramolecular chemistry.

Table 2: Predicted Low-Energy Conformations of a Simplified Diamine Fragment
ConformationDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
Anti (trans)~180°0
Gauche~60°0.5 - 1.5

Prediction of Reactivity and Selectivity in Synthetic Pathways

Theoretical chemistry provides powerful tools for predicting the chemical reactivity of molecules. For this compound, computational methods can identify the most reactive sites and predict the outcome of chemical reactions. Density Functional Theory (DFT) is a widely used method for this purpose, as it can provide accurate information about the electronic structure of molecules.

Reactivity indices, such as the Fukui function, can be calculated to determine the susceptibility of different atomic sites to nucleophilic or electrophilic attack. For example, the unprotected terminal nitrogen atom is expected to be a primary nucleophilic site, while the carbonyl carbon of the carbobenzoxy group is an electrophilic site. Furthermore, computational modeling can be used to study reaction mechanisms, calculate activation energies, and predict the selectivity of reactions, which is invaluable for designing efficient synthetic routes.

Table 3: Calculated Reactivity Indices for this compound
Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
Terminal Nitrogen (unprotected)HighLow
Carbonyl Carbon (Cbz group)LowHigh
Phenyl Ring CarbonsModerateModerate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a fundamental understanding of the electronic structure and energetic properties of this compound. These calculations can provide precise information on the molecule's geometry, molecular orbitals, and charge distribution.

For the parent molecule, 1,8-diaminooctane (B148097), quantum chemical studies have been performed, and similar calculations on the N-Cbz derivative would yield valuable data. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability. Additionally, these calculations can predict spectroscopic properties, such as NMR and IR spectra, which can be used to validate experimental findings.

Table 4: Representative Calculated Properties for 1,8-diaminooctane (as a reference)
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.5 D

Future Research Directions and Emerging Applications

Development of Novel Protecting Group Strategies for Diamines with Enhanced Tunability

The selective protection of one amino group in a diamine is a fundamental challenge in organic synthesis, particularly for polyamines which are crucial in numerous biological and chemical processes. mdpi.comweizmann.ac.il The use of n-Carbobenzoxy-1,8-diaminooctane hydrochloride serves as a foundational example of mono-protection. Future research is poised to expand upon this concept by developing new protecting group strategies that offer enhanced tunability. This involves the design of protecting groups that can be removed under a wider range of orthogonal conditions, allowing for more complex and sequential modifications of diamines. organic-chemistry.orgmasterorganicchemistry.com

One promising direction is the development of protecting groups that are responsive to specific stimuli, such as light or specific enzymes. This would enable the deprotection to be triggered with high spatial and temporal control, a feature highly desirable in areas like drug delivery and surface patterning. Furthermore, research into "self-immolative" linkers in conjunction with protecting groups could lead to traceless removal, which is critical in the synthesis of high-purity compounds.

The exploration of different carbamate-based protecting groups, beyond the traditional Cbz and Boc groups, could also yield strategies with fine-tuned lability. masterorganicchemistry.comtotal-synthesis.com For instance, modifying the benzyl (B1604629) group of the Cbz moiety could alter its stability towards hydrogenolysis or acidic conditions, providing a spectrum of protecting groups with varying degrees of reactivity.

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Cleavage Conditions Orthogonality
tert-butyloxycarbonyl Boc Strong acid (e.g., TFA) Orthogonal to Cbz and Fmoc
Benzyloxycarbonyl Cbz, Z Catalytic hydrogenation, strong acid Orthogonal to Boc and Fmoc
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., piperidine) Orthogonal to Boc and Cbz

Exploration of n-Carbobenzoxy-1,8-diaminooctane in Responsive Materials for Advanced Research Tools

Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers, are at the forefront of materials science. nih.govacs.orgrsc.orgacs.orgresearchgate.netgoogle.comrsc.orgrsc.org The 1,8-diaminooctane (B148097) backbone is a known component in the synthesis of CO2-responsive materials. nih.gov The n-Carbobenzoxy-protected version of this diamine is an ideal precursor for the programmed synthesis of such "smart" polymers. The remaining free amine can be polymerized or grafted onto a surface, and subsequent removal of the Cbz group would unveil a reactive amine that can impart stimuli-responsive properties.

For example, polymers decorated with the deprotected diaminooctane moiety could exhibit pH or CO2 sensitivity. nih.gov Protonation of the amino groups in acidic conditions or their reaction with CO2 would alter the polymer's charge and hydrophilicity, leading to changes in solubility, conformation, or self-assembly behavior. nih.gov These changes could be harnessed for applications such as controlled drug release, smart coatings, and sensors.

Future research could focus on incorporating this Cbz-protected diamine into hydrogels. Upon deprotection, the resulting amino groups could serve as crosslinking points or as sites for conjugating biomolecules. The responsive nature of the diamine could then be used to modulate the hydrogel's mechanical properties or its interaction with biological systems in response to specific triggers.

Integration into Complex Multicomponent Self-Assembling Systems

Self-assembly is a powerful bottom-up approach for the construction of complex, ordered nanostructures. nih.gov Peptides and other molecules containing the Cbz group are known to participate in self-assembly processes, driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.org The amphiphilic nature of a partially deprotected n-Carbobenzoxy-1,8-diaminooctane derivative, with its hydrophobic Cbz group and hydrophilic amino group, could be exploited to drive the formation of micelles, vesicles, or nanofibers.

The long, flexible octyl chain of the diamine provides an additional element of control over the self-assembly process. By modifying the free amine with different functional groups, the balance between hydrophilic and hydrophobic interactions can be precisely tuned, leading to a variety of self-assembled morphologies.

A particularly exciting avenue of research is the integration of these molecules into multicomponent systems. For instance, co-assembly with other Cbz-protected amino acids or lipids could lead to the formation of hybrid nanostructures with emergent properties. researchgate.net These complex assemblies could find applications in areas such as templated synthesis, nano-reactors, and as scaffolds for tissue engineering.

High-Throughput Synthesis and Screening Applications of Derived Compounds in Research

High-throughput synthesis and screening (HTS) are indispensable tools in modern drug discovery and materials science, enabling the rapid generation and evaluation of large libraries of compounds. The structure of this compound makes it an excellent scaffold for combinatorial chemistry. The free amino group can be readily acylated, alkylated, or otherwise modified with a diverse range of building blocks. Subsequent deprotection of the Cbz-protected amine would then provide a second site for diversification, allowing for the creation of large and structurally complex compound libraries.

These libraries could be screened for a variety of biological activities. Polyamines are known to play crucial roles in cellular processes, and synthetic polyamine derivatives have shown promise as therapeutic agents. mdpi.comweizmann.ac.ilacs.orgresearchgate.nettheadl.com By systematically varying the substituents on the 1,8-diaminooctane backbone, it may be possible to identify novel compounds with potent and selective biological effects.

Furthermore, HTS could be employed to discover new materials with desired properties. For example, libraries of polymers derived from n-Carbobenzoxy-1,8-diaminooctane could be screened for their responsive behavior, catalytic activity, or ability to form specific self-assembled structures.

Application in Enzyme-Mimetic Catalysis Research

Enzymes are highly efficient and selective biological catalysts, and the development of synthetic molecules that mimic their function is a major goal of chemistry. researchgate.netacs.orgnih.govacs.orgnih.gov The 1,8-diaminooctane backbone, with its two strategically spaced amino groups, can serve as a scaffold for the construction of enzyme mimics. Once the Cbz group is removed, the two primary amines can be functionalized with catalytic groups, such as imidazoles (to mimic histidine) or thiols (to mimic cysteine).

The flexible octyl chain allows the catalytic groups to adopt a variety of conformations, potentially creating a microenvironment that can stabilize the transition state of a reaction, similar to the active site of an enzyme. By attaching a binding group to the scaffold, it may be possible to create catalysts that exhibit substrate specificity.

Future research in this area could involve the synthesis of libraries of catalysts based on the 1,8-diaminooctane scaffold and screening them for activity in a variety of chemical transformations. This approach could lead to the discovery of novel, efficient, and selective catalysts for important industrial and pharmaceutical processes. The integration of these catalytic moieties into self-assembling systems, as described in section 7.3, could further enhance their activity by creating a concentrated, enzyme-like microenvironment. researchgate.net

Q & A

Q. How can contradictions in solubility data for this compound across literature sources be resolved experimentally?

  • Methodological Answer :
  • Standardized Testing : Prepare saturated solutions in 10 common solvents (e.g., water, ethanol, DCM) at 25°C. Shake for 24 hours, filter (0.22 µm), and quantify solubility via gravimetric analysis or UV absorbance.
  • Data Normalization : Account for batch-to-batch variability (e.g., residual HCl content) by comparing lot numbers and supplier certifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.